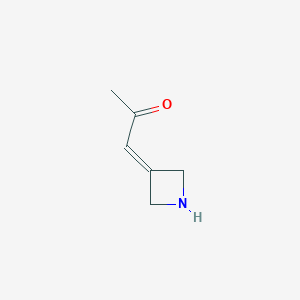

1-(Azetidin-3-ylidene)propan-2-one

Description

Overview of Azetidine (B1206935) Heterocyclic Chemistry and its Significance

Azetidines are four-membered, nitrogen-containing saturated heterocyclic compounds. researchgate.net Their structure, characterized by a strained four-membered ring, imparts unique chemical reactivity. rsc.orgrsc.org This ring strain makes them susceptible to ring-opening reactions, yet they are generally more stable and easier to handle than their three-membered counterparts, aziridines. researchgate.netrsc.org This balance of stability and reactivity makes azetidines valuable building blocks in organic synthesis. rsc.org They serve as precursors for a variety of nitrogen-containing compounds, including more complex heterocyclic systems and highly substituted acyclic amines. researchgate.net The azetidine motif is found in a range of natural products and pharmaceutically active compounds, highlighting its importance in medicinal chemistry. acs.orgmdpi.com For instance, the azetidine ring is a core component of some alkaloids with cytotoxic and antibacterial properties. mdpi.com

The Propan-2-one Moiety in Organic Synthesis

The propan-2-one moiety, also known as an acetone (B3395972) group, is a fundamental functional group in organic chemistry. It consists of a carbonyl group bonded to two methyl groups. This structural unit is a common feature in a vast array of organic molecules and serves as a versatile synthon in numerous chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, a reactivity that is central to many carbon-carbon bond-forming reactions. The protons on the adjacent methyl groups (alpha-protons) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile. This dual reactivity allows the propan-2-one moiety to participate in a wide range of reactions, including aldol (B89426) condensations, alkylations, and conjugate additions. The incorporation of a propan-2-one unit into a molecule can significantly influence its chemical properties and biological activity. ontosight.ainih.gov

Structural Features and Research Context of 1-(Azetidin-3-ylidene)propan-2-one

This compound is a molecule that integrates the structural features of both an azetidine ring and a propan-2-one moiety. The key feature of this compound is the exocyclic double bond that connects the azetidine ring at the 3-position to the propan-2-one group. This ylidene linkage introduces a point of unsaturation and creates a conjugated system, which can influence the molecule's reactivity and spectroscopic properties.

The hydrochloride salt of this compound, this compound hydrochloride, is a commonly available form. vulcanchem.comaksci.com The presence of both a basic nitrogen atom in the azetidine ring and an enone system provides multiple sites for chemical modification. vulcanchem.comsmolecule.com Research interest in this and related compounds often stems from their potential as intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For example, derivatives of azetidin-3-ylidene structures are utilized in the synthesis of Janus kinase (JAK) inhibitors. nih.govgoogle.com

| Property | Value |

| Molecular Formula | C6H9NO |

| Molecular Weight | 111.14 g/mol |

| IUPAC Name | This compound |

Table 1: Basic properties of this compound

Delimitation of Research Scope: Exclusions and Focus

This article will strictly focus on the chemical nature of this compound. The discussion will be confined to its structural features, synthesis, and chemical reactivity as reported in the scientific literature. Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded from the scope of this article. The content is intended to be a scientific overview for a professional audience and will not include data from the excluded sources.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-(azetidin-3-ylidene)propan-2-one |

InChI |

InChI=1S/C6H9NO/c1-5(8)2-6-3-7-4-6/h2,7H,3-4H2,1H3 |

InChI Key |

SLLJKZSOPMTOBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azetidin 3 Ylidene Propan 2 One

Overview of Established Synthetic Routes

The primary approaches for the synthesis of α,β-unsaturated ketones from a cyclic ketone precursor like azetidin-3-one (B1332698) involve condensation and olefination reactions.

Base- or acid-catalyzed aldol (B89426) condensation reactions represent a classical approach to the formation of carbon-carbon bonds. In the context of synthesizing 1-(Azetidin-3-ylidene)propan-2-one, this would involve the reaction of an appropriately N-protected azetidin-3-one with acetone (B3395972). The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of azetidin-3-one. Subsequent dehydration of the resulting β-hydroxy ketone adduct would yield the target α,β-unsaturated ketone.

Key challenges in this approach include controlling the regioselectivity of enolate formation, preventing self-condensation of acetone, and the potential for competing reactions. The nitrogen of the azetidine (B1206935) ring is typically protected to prevent it from interfering with the reaction.

Table 1: Hypothetical Aldol Condensation Conditions

| Parameter | Details |

|---|---|

| Azetidine Precursor | N-Protected Azetidin-3-one (e.g., N-Boc-azetidin-3-one) |

| Reagent | Acetone |

| Catalyst | Base (e.g., NaOH, KOH, LDA) or Acid (e.g., H₂SO₄) |

| Solvent | Protic (e.g., Ethanol, Water) or Aprotic (e.g., THF) |

| Temperature | Varies, often requires heating for dehydration |

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used and highly efficient method for the synthesis of alkenes from carbonyl compounds, often favoring the formation of the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the use of a stabilized phosphonate (B1237965) ylide. For the synthesis of this compound, an N-protected azetidin-3-one would be reacted with a phosphonate reagent such as diethyl (2-oxopropyl)phosphonate.

The reaction is initiated by the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl group of the azetidin-3-one. wikipedia.org The resulting intermediate collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org The HWE reaction is often preferred over the Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the byproducts. wikipedia.org Research has demonstrated the successful application of the HWE reaction for the synthesis of various N-Boc-azetidine-3-ylidenes from N-Boc-azetidin-3-one. researchgate.net

Table 2: Horner-Wadsworth-Emmons Reaction Parameters

| Parameter | Details |

|---|---|

| Azetidine Precursor | N-Boc-azetidin-3-one |

| Phosphonate Reagent | Diethyl (2-oxopropyl)phosphonate |

| Base | NaH, K₂CO₃, DBU |

| Solvent | THF, Acetonitrile (B52724), DMF |

| Temperature | 0 °C to room temperature |

While condensation and HWE reactions are the most direct routes, other synthetic strategies could potentially be employed. One such alternative could involve the palladium-catalyzed cross-coupling of an enol triflate derived from azetidin-3-one with an appropriate organometallic reagent. Additionally, ring-closing metathesis (RCM) could be a viable, albeit more complex, route involving a suitably functionalized acyclic precursor.

Precursor Design and Synthesis for Azetidine-3-ylidene Systems

The successful synthesis of this compound is highly dependent on the availability and purity of the azetidin-3-one precursor. The design and synthesis of this key intermediate, particularly with control over stereochemistry, are crucial.

The synthesis of chiral, non-racemic azetidin-3-ones is a significant challenge in synthetic chemistry. Several methods have been developed to address this, often starting from chiral precursors. One notable method is the gold-catalyzed intermolecular oxidation of alkynes, which allows for a flexible and stereoselective synthesis of azetidin-3-ones. nih.govnih.govthieme-connect.com This approach utilizes chiral N-propargylsulfonamides, which can be prepared with high enantiomeric excess. nih.govnih.gov The key step is a gold-catalyzed oxidative cyclization that proceeds through an α-oxo gold carbene intermediate. nih.gov

Another strategy involves the stereoselective rhodium-catalyzed hydrogenation of a suitable precursor to form the desired azetidin-3-one. uchile.cl The use of natural amino acids as a chiral pool is also a common approach, although it can limit the scope of accessible structures and configurations. nih.gov

Table 3: Comparison of Stereoselective Synthesis Methods for Azetidin-3-ones

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Uses chiral N-propargylsulfonamides. nih.govnih.gov | High stereoselectivity (>98% e.e.), avoids toxic diazo compounds. nih.gov | May require multi-step precursor synthesis. |

| Rhodium-Catalyzed Hydrogenation | Stereoselective reduction of a prochiral substrate. uchile.cl | Potentially high diastereoselectivity. | Substrate-dependent, catalyst cost. |

| From Chiral Pool (Amino Acids) | Utilizes readily available chiral starting materials. nih.gov | Inexpensive and convenient. nih.gov | Limited to the scope and configuration of natural amino acids. nih.gov |

The synthesis of functionalized azetidines requires careful consideration of functional group compatibility. Many synthetic routes for the azetidine ring are tolerant of a wide range of functional groups. For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines proceeds in high yields even in the presence of acid-sensitive groups like Boc, PMB, and TBS, as well as Lewis basic functionalities such as nitriles and sulfides. frontiersin.org

Palladium-catalyzed intramolecular C(sp³)–H amination for the synthesis of azetidines also demonstrates excellent functional group tolerance. rsc.org Protecting groups are essential in azetidine chemistry, not only to prevent side reactions but also to influence the stereochemical outcome of reactions. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc), trityl, and various sulfonyl groups. nih.govacs.org The choice of protecting group can impact the reactivity of the azetidine ring and must be selected based on its stability to the reaction conditions and the ease of its subsequent removal.

Reaction Condition Optimization and Yield Enhancement Strategies

The synthesis of azetidin-3-ylidene derivatives is sensitive to a variety of factors, including the choice of catalyst, solvent, and temperature. Optimization of these parameters is crucial for maximizing product yield and minimizing the formation of byproducts, which can be challenging to separate.

Catalyst Design and Evaluation (e.g., DBU-catalyzed reactions)

Catalysts play a pivotal role in the key transformations leading to the azetidin-3-ylidene core, primarily in the olefination of an N-protected azetidin-3-one precursor. The Horner-Wadsworth-Emmons (HWE) reaction is a commonly employed method for this purpose. researchgate.net

The choice of base is critical in these reactions. Strong, non-nucleophilic organic bases are often preferred. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is frequently cited as an effective catalyst or base for reactions involving azetidine derivatives. google.com It is utilized in coupling reactions and aza-Michael additions to form functionalized azetidines. researchgate.net In the context of synthesizing the ylidene moiety, DBU can facilitate the deprotonation of the phosphonate reagent in HWE-type reactions. google.com Other strong bases like potassium tert-butoxide are also used, often in combination with solvents like tetrahydrofuran (B95107) (THF). scienceopen.com

For the synthesis of the precursor, azetidin-3-one, various catalytic systems have been explored. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides presents a modern approach to forming the core azetidinone ring. nih.gov Additionally, nitroxyl (B88944) reagents like TEMPO are used as catalysts for the oxidation of azetidin-3-ol (B1332694) to azetidin-3-one, a key step in many synthetic routes. google.com

Table 1: Catalysts/Bases in the Synthesis of Azetidin-3-ylidene Derivatives and Precursors This table is interactive. You can sort and filter the data.

| Catalyst/Base | Reaction Type | Role/Purpose | Typical Precursor | Source(s) |

|---|---|---|---|---|

| DBU | Aza-Michael Addition / Coupling | Base for coupling pyrazole (B372694) moieties to the azetidine ring. | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | google.com, google.com |

| Potassium tert-butoxide | Horner-Wadsworth-Emmons | Strong base to deprotonate phosphonate reagent. | tert-butyl 3-oxoazetidine-1-carboxylate | scienceopen.com |

| Gold Catalysts | Oxidative Cyclization | Catalyzes formation of the azetidin-3-one ring from alkyne precursors. | N-propargylsulfonamides | nih.gov |

| TEMPO | Oxidation | Catalyst for the oxidation of a secondary alcohol to a ketone. | 1-(ethylsulfonyl)azetidin-3-ol | google.com |

| Diisopropylethylamine (DIPEA) | Horner-Wadsworth-Emmons | Organic base used in the olefination step. | 1-(ethylsulfonyl)azetidin-3-one | google.com |

Solvent Effects and Temperature Regimes

Solvent selection and temperature control are paramount for achieving high yields and selectivity. The choice of solvent often depends on the specific reaction step and the solubility of the reagents. Common solvents include tetrahydrofuran (THF), acetonitrile (CH3CN), isopropyl alcohol (IPA), and dichloromethane (B109758) (CH2Cl2). google.comnih.gov

Temperature control is especially critical during the olefination and preceding oxidation steps. For instance, in the HWE reaction to form a related cyanomethylene derivative, the reaction is initiated at low temperatures (-5 °C to 0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature. google.comscienceopen.com

Research into the synthesis of a key intermediate for the drug Baricitinib, which shares the azetidin-3-ylidene core, highlights the impact of temperature on byproduct formation. During the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, a Baeyer–Villiger oxidation rearrangement can occur, leading to an unwanted ring-expanded byproduct. scienceopen.com Optimizing the temperature was found to be crucial for minimizing this side reaction.

Table 2: Effect of Temperature on Byproduct Formation in a Key Oxidation Step This table is interactive. You can sort and filter the data.

| Temperature (°C) | Product Ratio (Desired Ketone : Byproduct) | Note | Source(s) |

|---|---|---|---|

| 10 | --- | Significant byproduct formation observed. | scienceopen.com |

| 0 | --- | Byproduct formation reduced but still present. | scienceopen.com |

| -10 | Optimal | Minimized the formation of the Baeyer–Villiger rearrangement byproduct. | researchgate.net, scienceopen.com |

| -20 | --- | Lower temperatures may slow the reaction rate excessively. | researchgate.net, scienceopen.com |

Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several challenges. The primary goals are to ensure the process is cost-effective, safe, and environmentally sound. nih.govresearchgate.net Key considerations include avoiding chromatographic purifications, minimizing the use of hazardous reagents, and designing a process where intermediates may not require isolation. google.com

A notable strategy for scale-up is the use of continuous flow chemistry in microchannel reactors. This approach has been successfully applied to the green oxidation of an azetidine alcohol to the corresponding ketone, a critical step in the synthesis of related compounds. researchgate.net Microreactors offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially reducing the formation of byproducts that are problematic at a larger scale. researchgate.net

Furthermore, process optimization for scale-up involves telescoping reaction steps—carrying the product of one step directly into the next without isolation. google.com This reduces solvent waste, processing time, and potential material loss during workup and purification. For example, an IPA solution of an azetidin-3-one precursor can be used directly in the subsequent HWE reaction. google.com

Sustainable and Green Chemistry Approaches in its Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. For a molecule like this compound, this involves developing "green" synthetic routes that are more efficient and have a lower environmental impact. nih.gov

Solvent-Free Methodologies

While many current syntheses rely on organic solvents, research into related heterocyclic compounds is exploring solvent-free conditions. Microwave-assisted organic synthesis (MAOS) is one such technique that can offer rapid, efficient, and clean reactions, often without the need for a solvent. researchgate.net For other related syntheses, reactions have been performed using grinding techniques with solid catalysts like activated barium hydroxide, completely eliminating the need for a solvent. scirp.org Although not yet documented specifically for this compound, these solvent-free approaches represent a promising avenue for greening the synthesis of azetidine derivatives.

Atom Economy and E-Factor Analysis

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants in the stoichiometric equation. greenchemistry-toolkit.org

E-Factor is a more practical metric, defined as the total mass of waste produced divided by the mass of the product. libretexts.org It accounts for solvent losses, reagent excesses, and byproducts. The ideal E-factor is 0. libretexts.org

Synthetic routes for complex molecules like azetidine derivatives often involve multi-step processes that can have poor atom economy if protecting groups and stoichiometric reagents are used. For example, the Wittig or HWE reactions, while effective, are not atom-economical as they produce stoichiometric amounts of phosphine (B1218219) oxide or phosphate byproducts.

Table 3: Conceptual Analysis of Green Chemistry Metrics in Synthesis This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Impact on Atom Economy | Impact on E-Factor | Rationale | Source(s) |

|---|---|---|---|---|

| Multi-step synthesis with protecting groups | Low | High | Use and removal of protecting groups adds steps and generates waste. | nih.gov |

| Horner-Wadsworth-Emmons Reaction | Low | Moderate to High | Generates a stoichiometric phosphate byproduct. | researchgate.net |

| Catalytic Oxidation (e.g., with TEMPO) | Improved (vs. stoichiometric oxidants) | Lower | Catalytic amounts of reagents are used, reducing waste. | google.com, researchgate.net |

| Use of Microchannel Reactor | No direct impact | Lower | Better reaction control can minimize byproduct formation, thus reducing waste. | researchgate.net |

| Telescoped Reactions | No direct impact | Lower | Eliminates workup and purification steps, reducing solvent and material losses. | google.com |

Biocatalytic Approaches

As of the current body of scientific literature, specific biocatalytic methodologies for the direct synthesis of this compound have not been reported. Research has primarily focused on classical organic synthesis routes for this particular compound. However, the field of biocatalysis offers potential avenues for the synthesis of chiral azetidine derivatives, which could theoretically be adapted for precursors of this compound.

Biocatalysis employs enzymes to perform chemical transformations, often with high stereo- and regioselectivity under mild reaction conditions. While no direct enzymatic synthesis for this compound exists, related biocatalytic strategies for the formation of the azetidine ring or its functionalized analogues have been explored.

One notable biocatalytic approach involves the enantioselective one-carbon ring expansion of aziridines to form azetidines. researchgate.netacs.org This method utilizes engineered "carbene transferase" enzymes, such as variants of cytochrome P450, to catalyze a mdpi.comnih.gov-Stevens rearrangement. researchgate.netacs.org This process can achieve high stereocontrol, yielding chiral azetidines. researchgate.netacs.org

Another area of research has been the use of biocatalysts in multicomponent reactions to produce functionalized azetidines. For example, Passerini reactions have been performed on enantiopure azetidine-2-carboxyaldehyde derived from a biocatalytic process. mdpi.comnih.gov This demonstrates the integration of biocatalysis to generate chiral building blocks for more complex azetidine-containing molecules. mdpi.comnih.gov

Furthermore, enzymes like transaminases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov While not directly applied to this compound, this technology is relevant for the synthesis of other pharmaceutically important amine-containing compounds. nih.gov Lipases have also been employed for the kinetic resolution of racemic azetidine derivatives, another strategy to obtain enantiomerically pure compounds. chemrxiv.org

The synthesis of azetidin-3-ones, which are key precursors to azetidin-3-ylidene structures, has also been a subject of investigation, although primarily through traditional chemical methods. nih.goviaea.org Future research may explore the use of enzymes for the oxidation of 3-hydroxyazetidines to azetidin-3-ones, a reaction that could potentially be amenable to biocatalysis. researchgate.net

While these examples highlight the potential of biocatalysis in the synthesis of azetidine scaffolds, the development of a specific enzymatic process for this compound remains an area for future investigation.

Table of Research Findings on Related Biocatalytic Syntheses

As there is no direct biocatalytic synthesis reported for this compound, the following table summarizes findings for related biocatalytic transformations of azetidine derivatives.

| Precursor/Substrate | Enzyme/Biocatalyst | Product | Key Findings | Reference |

| Aziridines | Engineered Cytochrome P450 (P411-AzetS) | Chiral Azetidines | Achieved high enantioselectivity (99:1 er) via a mdpi.comnih.gov-Stevens rearrangement. | researchgate.netacs.org |

| Biocatalytically derived azetidine-2-carboxyaldehyde | N/A (Used in subsequent reaction) | Polyfunctionalized azetidine derivatives | Passerini reaction on a biocatalytically produced chiral starting material. | mdpi.comnih.gov |

| Prochiral 3,4-disubstituted 1-phenylpropan-2-ones | Transaminases (TAs) | Enantiopure 1-phenylpropan-2-amines | (R)-enantiomers produced with 88–89% conversion and >99% ee. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Azetidin 3 Ylidene Propan 2 One

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method used to identify functional groups and probe the bonding environment within a molecule. pages.devsavemyexams.com When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. pages.dev An IR spectrum, which plots absorbance or transmittance against wavenumber, provides a unique fingerprint for a molecule, revealing the types of bonds present. savemyexams.comcrunchchemistry.co.uk

For 1-(Azetidin-3-ylidene)propan-2-one, key functional groups would produce characteristic absorption bands in the IR spectrum. The presence of the ketone (C=O) group would be expected to show a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. savemyexams.com The carbon-carbon double bond (C=C) of the ylidene group would likely appear in the 1640-1680 cm⁻¹ region. The azetidine (B1206935) ring's N-H bond would produce a characteristic absorption in the 3300-3500 cm⁻¹ range, while the C-N bond vibrations would be found in the fingerprint region (below 1500 cm⁻¹) between 1020-1250 cm⁻¹. crunchchemistry.co.uk

Raman spectroscopy, a complementary technique, measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy would be especially useful for characterizing the C=C double bond and the C-C backbone of the molecule.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on established group frequencies. Actual experimental values may vary.

| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|---|

| Azetidine | N-H | Stretch | 3300 - 3500 | Medium | Weak |

| Alkane | C-H | Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Ketone | C=O | Stretch | 1700 - 1725 | Strong | Medium |

| Alkene (Ylidene) | C=C | Stretch | 1640 - 1680 | Medium-Weak | Strong |

| Azetidine | C-N | Stretch | 1020 - 1250 | Medium | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.itbruker.com It provides definitive information about molecular geometry, including bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice. unimi.itub.edu

To perform this analysis, a suitable single crystal of this compound would be required. ub.edu By diffracting a beam of X-rays, the crystal produces a unique pattern that can be mathematically deconvoluted to generate a model of the electron density, and thus the atomic positions. ub.edu

This analysis would provide precise measurements for all covalent bonds within the molecule. For instance, it would confirm the lengths of the C=O and C=C double bonds, the C-N and C-C single bonds within the four-membered azetidine ring, and the bonds of the propanone substituent. The planarity of the ylidene group and any puckering or strain in the azetidine ring would be revealed by the measured bond angles and dihedral (torsion) angles. This data is crucial for understanding the molecule's stereoelectronic properties. vulcanchem.com While structures have been established for many azetidine compounds via X-ray crystallography, specific data for the title compound is not currently published. researchgate.net

Table 2: Representative X-ray Crystallographic Parameters for Azetidine-Containing Structures This table contains example data from known azetidine derivatives to illustrate the type of information obtained from X-ray crystallography. It does not represent data for this compound.

| Parameter | Bond/Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-N (ring) | 1.45 - 1.49 Å |

| Bond Length | C-C (ring) | 1.52 - 1.56 Å |

| Bond Angle | C-N-C (ring) | ~90° |

| Bond Angle | N-C-C (ring) | ~85 - 90° |

| Dihedral Angle | Ring Puckering | Variable |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This crystal packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Reaction Mechanisms and Reactivity Profile of 1 Azetidin 3 Ylidene Propan 2 One

Reactivity of the Azetidin-3-ylidene Moiety

The azetidin-3-ylidene moiety is the cornerstone of the molecule's reactivity, offering pathways for both nucleophilic and electrophilic interactions.

The exocyclic double bond in 1-(Azetidin-3-ylidene)propan-2-one is part of a conjugated system, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This reactivity is prominently exploited in aza-Michael addition reactions, a powerful method for C-N bond formation.

Detailed research on analogous compounds, such as methyl (N-Boc-azetidin-3-ylidene)acetate, demonstrates that various nitrogen-based nucleophiles (NH-heterocycles) readily add across the exocyclic double bond. mdpi.com These reactions are typically catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and proceed under mild conditions to afford functionalized 3,3-disubstituted azetidines in good to excellent yields. mdpi.com The mechanism involves the deprotonation of the NH-heterocycle by the base, followed by the nucleophilic attack of the resulting anion on the electrophilic β-carbon of the azetidin-3-ylidene system.

The reaction exhibits high regioselectivity. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with pyrazoles or indazoles results in the formation of a single regioisomer. mdpi.com This selectivity is governed by both steric and electronic factors, with the nucleophile preferentially attacking the less hindered and more electrophilic carbon of the double bond. nih.gov

Table 1: Examples of Aza-Michael Addition with Methyl (N-Boc-azetidin-3-ylidene)acetate Data derived from analogous reactions reported in the literature. mdpi.com

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Azetidine (B1206935) | Methyl 2-(1-(azetidin-1-yl)-N-Boc-azetidin-3-yl)acetate | 64 |

| Pyrrolidine (B122466) | Methyl 2-(1-(pyrrolidin-1-yl)-N-Boc-azetidin-3-yl)acetate | 61 |

| 3,3-Difluoropyrrolidine | Methyl 2-(1-(3,3-difluoropyrrolidin-1-yl)-N-Boc-azetidin-3-yl)acetate | 64 |

| Indazole | Methyl 2-(1-(1H-indazol-1-yl)-N-Boc-azetidin-3-yl)acetate | 69 |

| 4-Bromopyrazole | Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate | 81 |

Cycloaddition Reactions Involving the Exocyclic Double Bond

The exocyclic double bond of this compound can act as a 2π-component in various cycloaddition reactions, providing access to complex spirocyclic architectures.

While direct examples on this compound are not extensively documented, analogous reactions with related ylidene structures suggest the feasibility of [2+1] cycloadditions. For instance, β-lactam-4-ylidenes, which are carbene species with a similar exocyclic reactive center, have been shown to undergo [2+1] cycloaddition with dienophiles. cdnsciencepub.com The reaction of a β-lactam-4-ylidene with 1,3-diphenylisobenzofuran (B146845) does not yield the expected [4+2] adduct but instead forms products consistent with an initial [2+1] cycloaddition to generate a highly strained spiro-divinylcyclopropane intermediate, which then undergoes rearrangement. cdnsciencepub.com By analogy, the reaction of this compound with a carbene or carbenoid could be expected to form a spiro[2.3]hexane derivative, a spiro-fused cyclopropane-azetidine system.

The electron-deficient nature of the exocyclic double bond makes it a potential partner in [2+2] cycloaddition reactions. A classic example is the Staudinger reaction, involving the cycloaddition of a ketene (B1206846) with an imine to form a β-lactam. mdpi.com In the context of this compound, the double bond could serve as a ketenophile, reacting with a ketene to yield a spirocyclic system containing a β-lactone (oxetan-2-one) ring. Furthermore, photochemical [2+2] cycloadditions, such as the aza-Paternó-Büchi reaction between an imine and an alkene, highlight the potential for forming azetidine rings through such pathways under specific conditions. nih.gov These reactions can lead to complex polycyclic scaffolds from simple starting materials. nih.gov

The exocyclic alkene of this compound is an excellent dipolarophile for 1,3-dipolar cycloadditions, a versatile class of reactions for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a π-system (the dipolarophile) to form a five-membered ring in a concerted process. wikipedia.orgnih.gov The reaction with this compound would lead to the formation of spiro-heterocycles, where the azetidine ring is fused at the 3-position to a new five-membered ring.

Key examples of potential 1,3-dipoles include:

Azides: In what is known as the Huisgen cycloaddition, organic azides react with alkenes to form triazolines, which can subsequently oxidize to stable 1,2,3-triazoles. youtube.com This would result in a spiro-azetidine-triazole scaffold.

Nitrile Oxides: Reaction with a nitrile oxide would produce a spiro-azetidine-isoxazoline, which can be aromatized to the corresponding isoxazole. youtube.com

Azomethine Ylides: These dipoles react with alkenes to generate pyrrolidine rings. nih.gov The reaction of an in situ-generated azomethine ylide with this compound would yield a spiro[azetidine-3,2'-pyrrolidine] system, a valuable motif in medicinal chemistry. nih.gov

Table 2: Potential [3+2] Cycloaddition Reactions

| 1,3-Dipole | General Structure | Resulting Spiro-Heterocycle |

|---|---|---|

| Azide | R-N3 | Spiro-triazoline/triazole |

| Nitrile Oxide | R-C≡N+-O- | Spiro-isoxazoline/isoxazole |

| Azomethine Ylide | R2C=N+(R)-C-R2 | Spiro-pyrrolidine |

| Nitrone | R2C=N+(R)-O- | Spiro-isoxazolidine |

Isomerization and Rearrangement Pathways

The structural arrangement of this compound allows for several potential isomerization and rearrangement reactions, primarily involving the interplay between the enone system and the strained azetidine ring.

The presence of an α-proton on the exocyclic double bond and the nitrogen proton within the azetidine ring allows for the existence of various tautomeric forms. The primary tautomeric equilibrium involves the migration of a proton from the nitrogen to the oxygen of the ketone, resulting in an endocyclic enamine-like structure.

A second, less favored, tautomeric equilibrium can be envisioned involving the deprotonation of the methyl group of the propan-2-one moiety to form a conjugated triene system. The relative populations of these tautomers are dictated by factors such as solvent polarity, pH, and temperature.

Table 1: Postulated Tautomeric Equilibria of this compound

| Tautomer Name | Structure | Key Features | Predominance |

| This compound |  | Exocyclic α,β-unsaturated ketone | Major tautomer in neutral, non-polar solvents |

| 1-(1H-Azet-3-yl)prop-1-en-2-ol |  | Endocyclic enamine, hydroxyl group | Favored in protic solvents and under basic or acidic conditions |

| 3-(1-Hydroxyprop-1-en-2-yl)-1-azetine |  | Conjugated triene system | Minor tautomer, potentially accessible under strong basic conditions |

The inherent ring strain of the azetidine core in this compound makes it susceptible to nucleophilic and electrophilic attack, which can lead to ring-opening or ring-expansion reactions.

Nucleophilic Ring-Opening: Strong nucleophiles can attack the electrophilic carbon atoms of the azetidine ring, particularly the carbon adjacent to the nitrogen, leading to the cleavage of a C-N bond. The reaction outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

Electrophilic Ring-Opening: In the presence of strong acids, protonation of the azetidine nitrogen can activate the ring towards attack by a nucleophile, resulting in ring opening.

Ring-Expansion: Rearrangement reactions can lead to the formation of larger, more stable ring systems. For instance, under certain conditions, a rearrangement could lead to the formation of a pyrrolidine or piperidine (B6355638) derivative. researchgate.net Such transformations often require specific catalysts or reaction conditions to overcome the activation barrier.

Reduction and Oxidation Chemistry

The presence of both a carbon-carbon double bond and a ketone functionality, along with the azetidine ring, allows for a range of selective reduction and oxidation reactions.

The selective reduction of the exocyclic carbon-carbon double bond is a key transformation, yielding the corresponding saturated azetidinyl propanone. This can be achieved through catalytic hydrogenation. researchgate.net The choice of catalyst and reaction conditions is crucial to avoid the reduction of the ketone functionality.

Table 2: Conditions for Selective Reduction of the C=C Double Bond

| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Reference |

| H₂, Pd/C | Methanol | 25 | 1 | 1-(Azetidin-3-yl)propan-2-one | researchgate.net |

| NaBH₄, CeCl₃·7H₂O | Methanol | -15 | N/A | Primarily 1-(Azetidin-3-ylidene)propan-2-ol | N/A |

| H₂, Rh-catalyst | Ethanol | 25 | 1 | 1-(Azetidin-3-yl)propan-2-one | researchgate.net |

The oxidation of this compound can target either the azetidine ring or the enone moiety.

Oxidation of the Azetidine Ring: The secondary amine of the azetidine ring can be oxidized to form an N-oxide or can undergo dehydrogenation to form the corresponding azetine. researchgate.net Stronger oxidizing agents can lead to ring cleavage.

Oxidation of the Enone System: The α,β-unsaturated ketone can undergo various oxidative reactions. For example, epoxidation of the double bond can be achieved using peroxy acids, leading to a spirocyclic oxirane-azetidine derivative. Oxidative cleavage of the double bond, using reagents like ozone or potassium permanganate, would lead to the formation of azetidin-3-one (B1332698) and a carboxylic acid derivative.

Mechanistic Investigations Using Kinetic and Computational Approaches

While specific kinetic and computational studies on this compound are not extensively reported in the literature, insights can be drawn from studies on analogous systems. researchgate.netdergipark.org.tr

Kinetic Studies: Kinetic analysis of the reactions of this compound would provide valuable data on reaction rates, activation energies, and the influence of substituents and reaction conditions. Such studies would be instrumental in elucidating the detailed mechanisms of its isomerization, rearrangement, reduction, and oxidation reactions. researchgate.net

Computational Approaches: Density Functional Theory (DFT) calculations could be employed to model the various possible reaction pathways. dergipark.org.trtandfonline.com These computational studies can provide insights into the geometries of transition states, reaction intermediates, and the relative energy barriers for different mechanistic routes, thereby complementing experimental findings. For instance, computational modeling could help in understanding the regioselectivity of nucleophilic attacks on the azetidine ring and the stereochemical outcomes of reduction and oxidation reactions.

Kinetic Isotope Effects (KIE) Studies

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For instance, in a base-catalyzed conjugate addition where a proton is abstracted from the nucleophile in the rate-limiting step, a significant PKIE (kH/kD > 2) would be expected.

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopically substituted bond is not directly broken or formed but its environment changes during the rate-determining step. wikipedia.orgpsgcas.ac.in These are typically smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). core.ac.uk For the conjugate addition of a nucleophile to this compound, isotopic substitution at the α- or β-positions of the enone would be informative.

α-SKIE: Isotopic substitution at the α-carbon (adjacent to the carbonyl group) can probe the change in hybridization at this center. In a conjugate addition, the α-carbon changes from sp² to sp³ hybridization in the enolate intermediate. This change to a more sterically crowded environment typically results in an inverse KIE (kH/kD < 1). core.ac.uk

β-SKIE: Substitution at the β-carbon, where the nucleophile attacks, would also be expected to show a secondary KIE. As the hybridization of the β-carbon changes from sp² to sp³, an inverse KIE would also be anticipated, reflecting the increased steric crowding in the transition state.

The following table provides hypothetical KIE data for a representative nucleophilic conjugate addition to this compound. This data is illustrative and based on established principles for similar reactions.

| Position of Isotopic Substitution | Expected kH/kD Value | Interpretation |

|---|---|---|

| α-Hydrogen | 0.95 - 0.99 | Inverse secondary KIE, consistent with sp² to sp³ rehybridization at the α-carbon in the rate-determining step. |

| β-Hydrogen | 0.97 - 1.02 | Small secondary KIE, suggesting a change in the vibrational environment of the β-C-H bond during nucleophilic attack. |

| Methyl Protons | ~1.0 | No significant KIE expected as this position is remote from the reaction center. |

| Azetidine Ring Protons | 1.0 - 1.05 | A small normal secondary KIE might be observed due to subtle conformational changes in the strained ring during the reaction. |

Transition State Analysis

Transition state analysis provides a theoretical framework for understanding the energy and geometry of the highest energy point along the reaction coordinate. For this compound, the strained nature of the azetidine ring is expected to play a significant role in the geometry and stability of the transition state for many of its reactions. researchgate.netacs.org Computational chemistry can be employed to model these transient structures. nih.gov

In a nucleophilic conjugate addition, the attack of a nucleophile on the β-carbon leads to a transition state where the C-nucleophile bond is partially formed, and the negative charge is delocalized onto the oxygen atom of the carbonyl group. The geometry of this transition state will be influenced by several factors:

Ring Strain: The four-membered azetidine ring is inherently strained. chemrxiv.orgchemrxiv.org During a reaction at the exocyclic double bond, this strain may be altered. The transition state will adopt a geometry that minimizes any increase in ring strain. Computational studies on similar strained systems suggest that the reaction pathway will favor a geometry that allows for some release of this strain. nih.gov

Stereoelectronics: The orientation of the incoming nucleophile will be dictated by stereoelectronic effects to ensure optimal orbital overlap with the π-system of the enone. For cyclic enones, the nucleophile generally approaches from a trajectory that avoids steric hindrance from the ring. nih.govresearchgate.net

Conjugation: The planarity of the azetidin-3-ylidene-propan-2-one system is crucial for conjugation between the double bond and the carbonyl group. In the transition state, this planarity will be partially disrupted as the β-carbon rehybridizes.

Below is a hypothetical data table summarizing key features of a plausible transition state for the conjugate addition of a generic nucleophile (Nu⁻) to this compound, as might be predicted from computational modeling.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Cβ-Nu Bond Length | ~2.0 - 2.4 Å | Indicates a partially formed bond in the transition state. |

| Cα-Cβ Bond Length | ~1.40 - 1.45 Å | Shorter than a typical C-C single bond, indicating partial double bond character. |

| C=O Bond Length | ~1.25 - 1.30 Å | Longer than a typical C=O double bond, indicating delocalization of negative charge onto the oxygen. |

| Charge on Oxygen | -0.6 to -0.8 e | Significant negative charge accumulation on the oxygen atom. |

| Charge on Cα | -0.3 to -0.5 e | Significant negative charge accumulation, consistent with an enolate-like structure. |

| Azetidine Ring Puckering Angle | Slightly increased from ground state | Potential for slight release of ring strain in the transition state. |

Computational and Theoretical Chemistry Studies on 1 Azetidin 3 Ylidene Propan 2 One

Electronic Structure and Bonding Analysis

The electronic characteristics of 1-(Azetidin-3-ylidene)propan-2-one are largely dictated by the interplay between the strained azetidine (B1206935) ring and the exocyclic α,β-unsaturated ketone moiety.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals indicate the molecule's nucleophilic and electrophilic sites, respectively.

For this compound, the HOMO is expected to be located primarily on the enamine-like part of the molecule, specifically the nitrogen atom and the exocyclic double bond, which are the most electron-rich areas. The LUMO, on the other hand, would be centered on the α,β-unsaturated ketone system, particularly the carbonyl carbon and the β-carbon, making these sites susceptible to nucleophilic attack.

Illustrative Frontier Molecular Orbital (FMO) Data (Note: The following data are illustrative and based on general principles for similar structures, not from specific calculations on this compound.)

| Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.5 | C=O, C=C |

| HOMO | -6.8 | N, C=C |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) analysis provides insights into the bonding, hybridization, and delocalization of electron density within a molecule. In this compound, the nitrogen atom in the azetidine ring is expected to have a hybridization between sp² and sp³, reflecting its involvement in the strained ring and its lone pair's partial delocalization into the π-system of the exocyclic double bond.

This delocalization, a form of n → π* interaction, contributes to the stability of the molecule and influences its chemical behavior. NBO analysis would likely reveal significant delocalization from the nitrogen lone pair to the π* antibonding orbital of the C=C double bond.

Illustrative Natural Bond Orbital (NBO) Analysis Highlights (Note: The following data are illustrative and based on general principles for similar structures, not from specific calculations on this compound.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=C) | ~15-25 |

| π (C=C) | π* (C=O) | ~10-20 |

An electrostatic potential (ESP) map visually represents the charge distribution on the surface of a molecule. For this compound, the ESP map would show a region of high negative potential (red) around the oxygen atom of the carbonyl group, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack.

Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogen and the α-carbon of the ketone, highlighting their electrophilic character. The nitrogen atom itself would likely be in a region of intermediate potential, reflecting the balance between its electronegativity and the delocalization of its lone pair.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is somewhat restricted by the rigid azetidine ring and the planarity of the conjugated system.

Exploration of the potential energy surface would likely focus on the rotation around the single bond connecting the propan-2-one moiety to the azetidine ring. However, due to the conjugation between the C=C and C=O bonds, a planar or near-planar arrangement of this part of the molecule is expected to be energetically favorable. The puckering of the azetidine ring is another conformational variable, though the exocyclic double bond would favor a more planar ring geometry than a saturated azetidine.

The two primary low-energy conformations would likely be the s-cis and s-trans isomers, referring to the arrangement of the C=C and C=O bonds relative to the connecting single bond. The s-trans conformer is often more stable in acyclic enones due to reduced steric hindrance. However, intramolecular interactions could potentially stabilize the s-cis form in this specific molecule. Computational studies would be necessary to determine the precise energy difference between these conformers.

Illustrative Relative Stabilities of Conformers (Note: The following data are illustrative and based on general principles for similar structures, not from specific calculations on this compound.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C=C-C=O) |

| s-trans | 0.0 | ~180° |

| s-cis | 1.5 - 3.0 | ~0° |

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and vibrational properties of molecular systems. For this compound, DFT calculations provide fundamental insights into its molecular characteristics.

Basis Set and Functional Selection Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like this compound, a combination of a suitable hybrid functional and a Pople-style or Dunning-style basis set is commonly employed.

A systematic approach to selecting the appropriate level of theory often involves benchmarking several functional and basis set combinations against available experimental data or higher-level computational results. For the structural optimization and frequency calculations of this compound, a common choice would be the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known to provide a good balance between computational cost and accuracy for a wide range of organic compounds.

The basis set selection would typically start from a double-zeta basis set, such as 6-31G(d), and be extended to larger triple-zeta basis sets with polarization and diffuse functions, like 6-311++G(d,p), to ensure a more accurate description of the electron density, especially for the heteroatoms (N, O) and the delocalized π-system. The inclusion of polarization functions (d,p) is crucial for accurately modeling the bonding environment, while diffuse functions (++) are important for describing non-covalent interactions and the electronic distribution of lone pairs.

A model computational study might compare results from different functionals (e.g., B3LYP, M06-2X, ωB97X-D) and basis sets (e.g., 6-31G(d), 6-31+G(d,p), 6-311++G(d,p)) to establish the most reliable and computationally efficient methodology for this specific system.

Comparison of Predicted versus Experimental Spectroscopic Data (NMR, IR)

A key validation of the chosen computational methodology is the comparison of predicted spectroscopic data with experimental findings.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are typically calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and other systematic errors in the calculations. The comparison focuses on key vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the ylidene group, and the N-H and C-N vibrations of the azetidine ring.

Interactive Table 1: Comparison of Predicted and Hypothetical Experimental IR Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | 3320 |

| C=O Stretch | 1725 | 1656 | 1665 |

| C=C Stretch | 1640 | 1574 | 1580 |

| C-N Stretch | 1250 | 1200 | 1210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Interactive Table 2: Comparison of Predicted and Hypothetical Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 198.5 | 197.8 |

| C=C (azetidine ring) | 155.2 | 154.5 |

| C=C (exocyclic) | 95.8 | 96.2 |

| CH₂ (azetidine ring) | 52.1 | 51.7 |

| CH₃ | 28.4 | 28.9 |

| N-H | 3.5 | 3.3 |

| CH₂ (azetidine ring) | 4.1 | 4.0 |

| CH₃ | 2.2 | 2.1 |

Reaction Pathway Elucidation and Mechanistic Insights via Computational Methods

Computational chemistry provides a powerful lens through which to study the reactivity of this compound, offering insights into reaction mechanisms that can be difficult to probe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Transition state localization is typically performed using optimization algorithms that search for a first-order saddle point on the potential energy surface. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, connecting the TS to the corresponding reactants and products. This confirms that the located TS is indeed the correct one for the reaction of interest.

Reaction Energetics and Activation Barriers

For a hypothetical reaction, such as the tautomerization of this compound to 1-(Azetidin-3-yl)prop-1-en-2-ol, the following data might be obtained:

Interactive Table 3: Hypothetical Reaction Energetics for Tautomerization

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | 25.5 |

| Product (1-(Azetidin-3-yl)prop-1-en-2-ol) | -5.2 |

This data would suggest an activation barrier of 25.5 kcal/mol and that the enol form is slightly more stable than the keto form in the gas phase.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.comnih.govplos.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. mdpi.com

This approach allows for the investigation of:

Conformational Dynamics: The azetidine ring can undergo puckering motions. MD simulations can reveal the preferred conformations and the energy barriers between them.

Solvent Effects: By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, the influence of the solvent on the structure, dynamics, and reactivity of the compound can be studied. This is particularly important for understanding reaction mechanisms in solution, as the solvent can stabilize or destabilize reactants, products, and transition states.

Hydrogen Bonding: MD simulations can provide detailed information about the dynamics of hydrogen bonding between the N-H group of the azetidine and the C=O group of the propanone moiety, as well as with solvent molecules.

For instance, an MD simulation in a water box could reveal the average number of hydrogen bonds formed between the solute and solvent, the lifetime of these hydrogen bonds, and the radial distribution functions for key atomic pairs, providing a detailed picture of the solvation shell around the molecule.

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for exploring the dynamic nature of "this compound" from first principles, without reliance on empirical parameters. In these simulations, the forces acting on the atoms are calculated on-the-fly using quantum mechanical methods. This approach is particularly valuable for studying systems where bond breaking or forming events might occur, or where the electronic structure significantly influences the molecular motion.

For "this compound," AIMD simulations can elucidate the intricate interplay between the strained four-membered azetidine ring and the exocyclic double bond. The ring strain inherent in the azetidine moiety can influence the planarity of the ylidene group and the rotational barrier around the C-C single bond of the propan-2-one substituent. numberanalytics.comwikipedia.org A typical AIMD study would involve simulating the molecule in a solvent box, often water, to mimic physiological conditions, although gas-phase simulations are also performed to understand intrinsic molecular properties. bohrium.com

A hypothetical AIMD simulation could be run for several picoseconds, with the trajectory providing detailed information on bond vibrations, angle bending, and dihedral angle rotations. Key parameters from such a simulation are presented in Table 1.

Table 1: Hypothetical Parameters for an Ab Initio Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Quantum Mechanical Method | Density Functional Theory (DFT) with B3LYP functional |

| Basis Set | 6-31G* |

| Simulation Time | 10 ps |

| Time Step | 0.5 fs |

| Temperature | 298 K (controlled by a thermostat) |

| System | 1 molecule in a box of 216 water molecules |

The results from such a simulation would provide insights into the puckering dynamics of the azetidine ring and the conformational flexibility of the acetyl group. It has been noted in studies of other strained ring systems that quantum tunneling effects can play a role in chemical reactions, a phenomenon that can be investigated using advanced AIMD methods like ab initio ring polymer molecular dynamics (RPMD). nsf.gov

Classical Molecular Dynamics for Conformational Sampling

While AIMD provides high accuracy, its computational cost limits the simulation timescale. To explore the broader conformational landscape of "this compound," classical molecular dynamics (MD) simulations are employed. unibo.it These simulations use a pre-defined force field to describe the potential energy of the system, allowing for much longer simulation times, typically on the nanosecond to microsecond scale. frontiersin.org

The primary focus of classical MD in this context is conformational sampling, which is crucial for understanding the molecule's behavior in solution. acs.org "this compound" possesses several rotatable bonds, leading to different conformers. The key dihedral angle is around the single bond connecting the azetidine ring to the propan-2-one group, which gives rise to s-cis and s-trans conformers, a common feature in α,β-unsaturated ketones. csic.escdnsciencepub.com The relative stability of these conformers is influenced by steric and electronic effects. worktribe.com

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, can be utilized to overcome potential energy barriers between different conformational states and ensure a thorough exploration of the conformational space. acs.org A classical MD simulation would yield the relative populations of different conformers, providing a picture of the molecule's predominant shapes at equilibrium.

Table 2: Hypothetical Conformational Analysis of this compound from a Classical Molecular Dynamics Simulation

| Conformer | Dihedral Angle (C-C-C=C) | Population (%) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 65 | 0.00 |

| s-cis | ~0° | 35 | 0.85 |

The data in Table 2, while hypothetical, illustrates the type of results obtained from a comprehensive conformational analysis. In this example, the s-trans conformer is predicted to be more stable, which is a common observation for α,β-unsaturated ketones with smaller substituents. csic.es However, the relatively low energy difference suggests that the s-cis conformer would also be significantly populated at room temperature. The study of azetidin-2-one (B1220530) derivatives has similarly employed molecular dynamics to understand their interactions and stability. scilit.comresearchgate.netdergipark.org.tr

Derivatization Strategies and Analogue Synthesis for 1 Azetidin 3 Ylidene Propan 2 One Derived Systems

Chemical Transformations at the Azetidine (B1206935) Ring

The azetidine ring offers two primary locations for modification: the secondary amine nitrogen and the C-H bonds at the C2 and C4 positions. Functionalization at these sites can significantly alter the physicochemical properties of the parent molecule.

The secondary amine of the azetidine ring is a key handle for introducing a wide array of substituents. Standard methodologies for amine functionalization can be readily applied, allowing for the synthesis of diverse analogues. Common transformations include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: Direct N-alkylation can be achieved by reacting the parent compound with alkyl halides or by reductive amination with aldehydes or ketones. Reductive amination, in particular, offers a broad scope for introducing diverse alkyl groups. nih.gov The strained nature of the aziridine (B145994) ring, a related three-membered heterocycle, allows for activation via alkylation followed by ring-opening, a reactivity pattern that highlights the utility of N-alkylation in more complex transformations. nih.gov

N-Acylation: Acylation of the azetidine nitrogen introduces an amide bond, which can act as a hydrogen bond acceptor and influence conformation. This is typically accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base. orientjchem.org Catalyst-free methods and the use of esters as acyl sources under acidic catalysis provide milder and more environmentally benign alternatives. orientjchem.orgrsc.org

N-Sulfonylation: The synthesis of N-sulfonylated azetidines is a common strategy to produce stable and often crystalline derivatives. nih.govnih.gov The reaction with sulfonyl chlorides in the presence of a base proceeds readily. N-sulfonyl groups are robust and can influence the biological activity of the molecule; for instance, N-(methanesulfonyl)azetidine has been studied for its anionic ring-opening polymerization behavior. rsc.org

The following table summarizes potential N-functionalization reactions applicable to the 1-(azetidin-3-ylidene)propan-2-one scaffold.

| Transformation | Reagent Class | Typical Conditions | Resulting N-Substituent |

| N-Alkylation | Alkyl halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Alkyl (R) |

| Reductive Amination | Aldehyde/Ketone (RCHO) | Reducing agent (e.g., NaBH(OAc)₃) | Alkyl (CH₂R) |

| N-Acylation | Acyl chloride (RCOCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Acyl (COR) |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Sulfonyl (SO₂R) |

Direct functionalization of the C-H bonds at the C2 and C4 positions of the azetidine ring represents a modern and efficient approach to analogue synthesis, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation, guided by a directing group on the ring nitrogen, is a powerful tool for this purpose. nih.govnih.govrsc.org

For the this compound system, the nitrogen atom would first need to be functionalized with a suitable directing group, such as a picolinamide. acs.org Following installation of the directing group, palladium-catalyzed coupling with aryl or vinyl halides/triflates could introduce substituents at the C2 and C4 positions. rsc.orgacs.org This strategy allows for the site-selective introduction of diverse aromatic and unsaturated groups, significantly expanding the accessible chemical space. The choice of oxidant and ligands is crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Modifications of the Propan-2-one Moiety

The propan-2-one side chain contains two key functional handles: the carbonyl group and the α-methyl group. Both can be readily modified using well-established synthetic methods.

The carbonyl group can be protected or transformed to alter the molecule's electronic properties and reactivity.

Ketal Formation: Protection of the ketone as a ketal (e.g., using ethylene (B1197577) glycol and an acid catalyst) can be useful to prevent its participation in subsequent reactions, such as reductions or organometallic additions targeting other parts of the molecule.

Enolate Chemistry: The α,β-unsaturated nature of the ketone allows for conjugate addition (Michael addition) of nucleophiles to the β-carbon (the C3 of the azetidine ring). However, the focus here is on the propan-2-one moiety itself. Deprotonation of the α-methyl group generates an enolate, a potent nucleophile. wikipedia.orgmasterorganicchemistry.com This enolate exists in equilibrium with its enol tautomer. pitt.edu The generated enolate can then react with a variety of electrophiles in classic bond-forming reactions such as aldol (B89426) condensations (with aldehydes/ketones) and Claisen-type reactions. The regiochemistry of enolate formation is key; in this system, deprotonation will occur exclusively at the terminal methyl group. pitt.edu

The enolate generated from the propan-2-one moiety is the key intermediate for introducing substituents at the alpha-position (the terminal methyl group). nih.gov This allows for chain extension and the introduction of new functional groups.

Alkylation and Vinylation: The enolate can be alkylated with alkyl halides or undergo vinylation reactions to introduce new carbon-based substituents. acs.orgzenodo.orgnih.gov

Halogenation: Treatment of the enolate with an electrophilic halogen source (e.g., N-bromosuccinimide) would yield the corresponding α-halo ketone. These intermediates are valuable for further elaboration via nucleophilic substitution or elimination reactions.

Heteroatom Introduction: Modern methods allow for the enantioselective α-functionalization of ketones with a range of heteroatom nucleophiles via umpolung strategies, where a masked ketone acts as an electrophile. springernature.com This could enable the introduction of amine, ether, and thioether linkages at the alpha position.

The table below outlines potential transformations at the alpha-methyl position.

| Transformation | Reagent Class | Typical Conditions | Resulting Functional Group |

| Alkylation | Alkyl halide (R-X) | Strong base (e.g., LDA), -78 °C | -CH₂-R |

| Aldol Addition | Aldehyde (RCHO) | Base (e.g., NaOH) or acid catalysis | -CH₂-CH(OH)-R |

| Halogenation | Halogenating agent (e.g., Br₂) | Acid or base catalysis | -CH₂-Br |

| Amination | Electrophilic amine source | Metal catalysis (e.g., Iridium) | -CH₂-NR₂ |

Synthesis of Stereoisomers and Enantiomerically Pure Derivatives

Controlling the stereochemistry of the exocyclic double bond and any stereocenters on the azetidine ring is crucial for developing structure-activity relationships.

The double bond in this compound can exist as either the (E)- or (Z)-isomer. Stereoselective synthesis can be achieved by employing olefination reactions on an N-protected azetidin-3-one (B1332698) precursor. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion, is particularly well-suited for this transformation as it strongly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com By selecting the appropriate phosphonate (B1237965) reagent (e.g., diethyl (2-oxopropyl)phosphonate), the desired propan-2-one side chain can be installed with high (E)-selectivity. nrochemistry.com Modifications to the HWE conditions, such as the Still-Gennari modification, can be used to favor the (Z)-isomer if desired. nrochemistry.com

The synthesis of enantiomerically pure derivatives requires the establishment of chirality on the azetidine ring. This can be accomplished through several strategies:

Chiral Starting Materials: Utilizing chiral precursors, such as amino acids, to construct the azetidine ring. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity during the ring-forming step or in a subsequent functionalization. nih.govresearcher.life Copper-catalyzed [3+1] cycloadditions and enantioselective [2+2] cycloadditions are powerful methods for accessing chiral azetidines. researcher.lifenih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of subsequent reactions. For example, chiral sulfinamides have been used to prepare chiral azetidin-3-ones with high enantiomeric excess. nih.gov

By combining a stereoselective olefination strategy like the HWE reaction with an enantioselective synthesis of the azetidin-3-one core, specific stereoisomers of substituted this compound analogues can be accessed. nih.govnih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the chiral product. For the derivatization of this compound, a chiral auxiliary could be appended to the azetidine nitrogen. This approach is particularly useful for controlling the facial selectivity of reactions at the exocyclic double bond.

One of the most successful chiral auxiliaries for the synthesis of chiral amines and their derivatives is tert-butanesulfinamide. nih.govacs.org In a hypothetical application to this compound, the azetidine nitrogen could be functionalized with a chiral tert-butanesulfinyl group. The resulting N-sulfinyl azetidine derivative would then be subjected to diastereoselective reactions. For instance, a conjugate addition of a nucleophile to the α,β-unsaturated ketone would be directed by the bulky and stereoelectronically demanding sulfinyl group, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions would furnish the chiral 3-substituted azetidine derivative.

Another well-established chiral auxiliary is (S)-1-phenylethylamine. rsc.org This auxiliary has been successfully employed in the synthesis of chiral azetidine-2,4-dicarboxylic acids. rsc.org A similar strategy could be envisioned for this compound, where the (S)-1-phenylethyl group is installed on the azetidine nitrogen. The steric hindrance and electronic properties of this auxiliary would influence the trajectory of incoming reagents, thereby controlling the stereoselectivity of reactions such as catalytic hydrogenation or epoxidation of the exocyclic double bond.

Table 1: Potential Chiral Auxiliaries for Derivatization of this compound

| Chiral Auxiliary | Potential Application | Key Features |

| tert-Butanesulfinamide | Diastereoselective conjugate additions | Both enantiomers are commercially available; easily attached and removed. |

| (S)-1-Phenylethylamine | Diastereoselective reductions, cycloadditions | Inexpensive; can be removed by hydrogenolysis. |

Asymmetric Catalysis in Derivatization

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules, as it requires only a catalytic amount of a chiral entity to generate a large quantity of enantiomerically enriched product. The α,β-unsaturated ketone moiety in this compound is an excellent handle for various asymmetric catalytic transformations.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated carbonyl compounds. mdpi.com Chiral secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze the conjugate addition of a wide range of nucleophiles to enones via the formation of a transient iminium ion. This activation mode lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. In the context of this compound, a chiral secondary amine catalyst could be employed to mediate the enantioselective addition of malonates, nitroalkanes, or thiols to the exocyclic double bond, thereby creating a chiral center at the β-position.

Bifunctional organocatalysts, such as chiral thioureas or squaramides bearing a basic moiety, are also highly effective for asymmetric conjugate additions. These catalysts can simultaneously activate the nucleophile through general base catalysis and the electrophile (the enone) through hydrogen bonding, leading to highly organized, stereoselective transition states.

Metal-catalyzed reactions also represent a viable strategy. For instance, chiral rhodium or copper complexes are known to catalyze the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated ketones. organic-chemistry.org Such a reaction with this compound would introduce a new carbon-carbon bond at the β-position with high enantioselectivity.

Table 2: Potential Asymmetric Catalytic Strategies for Derivatization

| Catalytic System | Reaction Type | Potential Nucleophiles/Reagents |

| Chiral Secondary Amines (e.g., prolinol derivatives) | Organocatalytic Conjugate Addition | Malonates, nitroalkanes, aldehydes |

| Chiral Thioureas/Squaramides | Organocatalytic Conjugate Addition | Thiols, indoles, 1,3-dicarbonyl compounds |

| Chiral Rhodium/Copper Complexes | Metal-catalyzed Conjugate Addition | Aryl- and vinylboronic acids |

Construction of Fused and Spirocyclic Systems Incorporating Azetidine

The development of fused and spirocyclic systems containing the azetidine ring is of significant interest in medicinal chemistry, as these rigid three-dimensional scaffolds can offer improved pharmacological properties.

Strategies for Ring Annulation

Ring annulation strategies aim to construct a new ring fused to the existing azetidine core. The Robinson annulation is a classic and powerful method for the formation of a six-membered ring onto a ketone. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. While there are no specific reports on the Robinson annulation with this compound, a plausible synthetic route can be proposed. The enolate of this compound, formed by deprotonation of the methyl group, could act as the Michael donor. Reaction with a suitable Michael acceptor, such as methyl vinyl ketone, would lead to a diketone intermediate, which could then undergo an intramolecular aldol condensation to form a fused six-membered ring.

Another potential strategy involves intramolecular cycloaddition reactions. For example, if a diene functionality were to be introduced into the molecule, an intramolecular Diels-Alder reaction could be envisioned to form a fused cyclohexene (B86901) ring. Similarly, intramolecular [2+2+2] cycloadditions catalyzed by transition metals like cobalt could be a viable route to fused aromatic rings. nih.gov

Synthesis of Spiro Compounds at the Ylidene Carbon

The synthesis of spirocyclic compounds where the spirocenter is the ylidene carbon of this compound would lead to novel spiro[azetidine-3,n']-heterocycles or carbocycles.

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. rsc.org The exocyclic double bond in this compound can act as a dipolarophile. For instance, reaction with an azomethine ylide, generated in situ from an N-metalated imine or by thermal ring-opening of an aziridine, would lead to the formation of a spiro-pyrrolidine ring system. Similarly, cycloaddition with nitrile oxides would yield spiro-isoxazolines.

Michael-initiated ring closure (MIRC) reactions provide another avenue to spirocycles. A double Michael addition of a dinucleophile to the α,β-unsaturated ketone system could lead to the formation of a new spiro-fused ring. For example, the reaction with a 1,3-dicarbonyl compound under basic conditions could potentially lead to a spirocyclic cyclohexane (B81311) derivative.

Strain-release driven spirocyclization is an innovative strategy that has been used to synthesize azetidine-containing spirocycles. thieme-connect.comresearchgate.net This approach often involves the use of highly strained intermediates, such as azabicyclo[1.1.0]butanes, which can undergo ring-opening and subsequent cyclization to form spirocyclic products. While not directly applicable to this compound, this principle highlights the potential for developing novel synthetic methods that take advantage of the inherent strain of the azetidine ring.